molecular formula C11H14ClFN2O2 B15307172 tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate

tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate

Cat. No.: B15307172
M. Wt: 260.69 g/mol
InChI Key: MKEVXRFWORCGHB-UHFFFAOYSA-N
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Description

tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C12H16ClFN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloro-fluoropyridinyl moiety, and a methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate typically involves the reaction of 6-chloro-5-fluoropyridin-3-amine with tert-butyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced from reliable suppliers, and the production process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate
  • tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-ethylcarbamate

Comparison: tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C11H14ClFN2O2

Molecular Weight

260.69 g/mol

IUPAC Name

tert-butyl N-(6-chloro-5-fluoropyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)7-5-8(13)9(12)14-6-7/h5-6H,1-4H3

InChI Key

MKEVXRFWORCGHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(N=C1)Cl)F

Origin of Product

United States

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